molecular formula C17H20N2OS B129806 Promethazine N-Oxide CAS No. 81480-39-9

Promethazine N-Oxide

Cat. No.: B129806
CAS No.: 81480-39-9
M. Wt: 300.4 g/mol
InChI Key: VSUIGOJNZBMHQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Promethazine N-Oxide, a derivative of Promethazine, primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

This compound interacts with its targets by antagonizing these receptors . This antagonistic action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

It is known that the compound can inhibit neuroinflammation and nlrp3 inflammasome activation . This suggests that it may impact pathways related to inflammation and immune response.

Pharmacokinetics

It is known that the metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell death and attenuated neuroinflammatory response . It also decreases ischemia-induced inflammasome activation, shown by reduced mRNA and protein expressions of NLRP3, IL-1β, TXNIP, cleaved-Caspase-1, and IL-18 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the oxidative degradation of Promethazine is influenced by factors such as pH, presence of metal ions like copper(II) and iron(III), and antioxidants . The role of the solvent in aniline oxidative coupling reactions with Promethazine is also crucial, as it can significantly influence the outcome of the reaction in terms of yield, selectivity, and reaction kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a series of chemical reactions involving the formation of bisbenzylisoquinolinium compounds. The process typically involves the reaction of benzylisoquinoline derivatives with appropriate reagents to form the desired compound .

Industrial Production Methods: Industrial production of mivacurium involves the large-scale synthesis of its bisbenzylisoquinolinium structure. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Mivacurium undergoes hydrolysis by plasma cholinesterase, resulting in the breakdown of the compound into inactive metabolites . This hydrolysis is a key reaction that determines the duration of its neuromuscular-blocking effects.

Common Reagents and Conditions: The hydrolysis of mivacurium is facilitated by the presence of plasma cholinesterase, an enzyme found in the blood . The reaction occurs under physiological conditions, with the enzyme catalyzing the breakdown of the ester bonds in the mivacurium molecule.

Major Products Formed: The hydrolysis of mivacurium results in the formation of inactive metabolites, which are then excreted from the body .

Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIGOJNZBMHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560137
Record name N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81480-39-9
Record name N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is Promethazine N-oxide formed in the body?

A: Research indicates that this compound is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] this compound falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.

Q2: What other N-oxidized products are formed alongside this compound during Promethazine metabolism?

A: In addition to this compound, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []

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